N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is a chemical compound with the molecular formula CHClFNO. It is classified under organic compounds, particularly as a benzimidoyl chloride derivative. This compound is notable for its trifluoromethoxy group, which enhances its reactivity and potential applications in various scientific fields. The compound's CAS number is 74467-04-2, and it has been recognized for its significant biological activity and potential use in medicinal chemistry .
The synthesis of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride typically involves multiple steps, including the formation of the benzimidoyl chloride framework and the introduction of the trifluoromethoxy group.
Technical details regarding the reaction conditions (temperature, solvent, and catalysts) are crucial for optimizing yield and purity .
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has a complex molecular structure characterized by:
The structural representation can be expressed using SMILES notation: ON=C(Cl)C1=C(OC(F)(F)F)C=CC=C1
, which highlights the connectivity between atoms within the molecule .
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride participates in various chemical reactions due to its reactive functional groups:
These reactions are significant for developing new pharmaceuticals or agrochemicals .
The mechanism of action for N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride primarily revolves around its electrophilic properties:
Understanding these mechanisms is essential for exploring its biological activities and therapeutic potentials .
The physical and chemical properties of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride include:
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its reactive nature .
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has various scientific applications:
Ongoing research aims to uncover further applications and optimize its use in different scientific domains .
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: